(4Z)-1-(3-bromophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(3-bromophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a pyrazolidine-3,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-bromophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions One common method starts with the preparation of the 3-bromophenyl hydrazine, which is then reacted with maleic anhydride to form the pyrazolidine-3,5-dione core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-bromophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 1-(3-phenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione.
Substitution: Various substituted pyrazolidine-3,5-dione derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-1-(3-bromophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-bromophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(4Z)-1-(3-bromophenyl)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrazolidine-3,5-dione is unique due to its combination of a bromophenyl group, a furan ring, and a pyrazolidine-3,5-dione core. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
(4Z)-1-(3-bromophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-4-1-5-12(10-11)19-16(21)14(15(20)18-19)8-2-6-13-7-3-9-22-13/h1-10H,(H,18,20)/b6-2+,14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUVOIURXLEMCW-NTOUICHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C\C=C\C3=CC=CO3)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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